![molecular formula C23H23N3O5 B10986034 1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10986034.png)
1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes a piperidine ring, a methoxybenzyl group, and an isoindole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with unique properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while reduction could produce various piperidine-based compounds .
Scientific Research Applications
1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives and piperidine-based molecules, such as:
- 1-(4-methoxybenzyl)piperidin-2-one
- 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
What sets 1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide apart is its unique combination of functional groups and structural features.
Biological Activity
The compound 1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide represents a novel class of chemical entities with potential therapeutic applications. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 341.36 g/mol
- Key Functional Groups :
- Dioxo isoindole moiety
- Piperidine ring
- Carbonyl and amide functionalities
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : The presence of the piperidine moiety is linked to enzyme inhibition, particularly in pathways related to cancer and inflammation.
- Antiviral Properties : Compounds structurally analogous to this one have shown efficacy against viral infections, suggesting potential antiviral applications.
Anticancer Activity
Several studies have demonstrated the anticancer potential of similar compounds. For instance:
- Case Study : A derivative with structural similarities exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity (IC₅₀ = 2.14 ± 0.003 µM) .
Compound | Target | IC₅₀ (µM) |
---|---|---|
Similar Compound A | Cancer Cell Line 1 | 2.14 ± 0.003 |
Similar Compound B | Cancer Cell Line 2 | 0.63 ± 0.001 |
Antiviral Activity
Research has indicated that compounds containing the isoindole structure may possess antiviral properties:
- Mechanism : The compound may inhibit viral replication by interfering with viral enzymes or host cell pathways critical for viral life cycles.
Neuroprotective Effects
Preliminary studies on related compounds suggest potential neuroprotective effects:
- Findings : Some derivatives have been shown to enhance neuronal survival and reduce apoptosis in neurotoxic models.
Pharmacological Studies
The pharmacological profile of this compound has been evaluated through various assays:
- Enzyme Inhibition Assays : The compound's ability to inhibit key enzymes involved in cancer metabolism has been assessed.
- Cell Viability Assays : In vitro studies on cancer cell lines demonstrated dose-dependent cytotoxicity.
- Animal Models : In vivo studies are necessary to confirm the therapeutic efficacy and safety profile.
Properties
Molecular Formula |
C23H23N3O5 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H23N3O5/c1-31-17-5-2-14(3-6-17)13-26-22(29)18-7-4-16(12-19(18)23(26)30)21(28)25-10-8-15(9-11-25)20(24)27/h2-7,12,15H,8-11,13H2,1H3,(H2,24,27) |
InChI Key |
ORAVDILIPALFSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
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